molecular formula C16H16N4O5S B2750864 (5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897474-07-6

(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2750864
CAS No.: 897474-07-6
M. Wt: 376.39
InChI Key: XLDZNSTXZCPHSL-UHFFFAOYSA-N
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Description

(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a synthetic small molecule featuring a benzothiazole core linked to a 1,4-dioxin ring system via a piperazine carboxamide bridge. The presence of a nitro group on the benzothiazole moiety and the specific molecular architecture suggest this compound is of significant interest for early-stage pharmaceutical and biochemical research. Compounds with similar structural features, such as piperazine-linked heterocycles, are frequently investigated for their potential to interact with central nervous system targets . Furthermore, the nitrobenzothiazole component is a privileged structure in medicinal chemistry, often associated with diverse biological activities. Based on its molecular framework, this chemical is a candidate for screening in oncology research, particularly as an inhibitor of enzymes like CD73, which plays a key role in modulating immune responses within the tumor microenvironment . It may also serve as a key intermediate in the synthesis of more complex molecules for probing biological pathways. This product is intended for research applications in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2,3-dihydro-1,4-dioxin-5-yl-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5S/c21-15(13-10-24-7-8-25-13)18-3-5-19(6-4-18)16-17-12-2-1-11(20(22)23)9-14(12)26-16/h1-2,9-10H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDZNSTXZCPHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)C4=COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural features (piperazine, methanone, or heterocyclic substituents) and are analyzed for comparative insights:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) logP (Predicted) Hypothesized Activity
Target Compound 5,6-Dihydro-1,4-dioxin-2-yl, 6-nitrobenzo[d]thiazol-2-yl-piperazine ~443.45 ~2.8 Antiproliferative, ROS modulation
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Cpd 21) Thiophene, 4-(trifluoromethyl)phenyl-piperazine ~395.40 ~3.5 CNS modulation (e.g., serotonin receptor binding)
2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (7a–x) Tetrazole-thiol, phenylsulfonyl-piperazine ~450–500 ~2.0–3.0 Antiproliferative (in vitro cancer models)
6-Phenyl-2-[piperidin-4-ylmethyl-piperazin-1-yl]imidazo[2,1-b][1,3,4]thiadiazole Imidazo-thiadiazole, piperidine-piperazine ~435.50 ~2.2 Kinase inhibition, antimicrobial

Key Comparative Insights

Electron-Withdrawing Effects :

  • The target compound ’s 6-nitrobenzo[d]thiazole group provides stronger electron withdrawal than the trifluoromethyl (-CF₃) group in Compound 21 . This may enhance oxidative stress pathways or receptor affinity but reduce metabolic stability compared to -CF₃ analogs.
  • In contrast, tetrazole-thiol derivatives (e.g., 7a–x) exhibit moderate electron withdrawal, favoring solubility and cellular uptake .

Biological Activity: Antiproliferative Potential: The target compound’s nitrobenzothiazole moiety is structurally analogous to antitumor agents that induce reactive oxygen species (ROS), as seen in benzothiazole derivatives . CNS Activity: Compound 21’s trifluoromethylphenyl group is common in serotonin receptor ligands, suggesting divergent therapeutic applications compared to the target compound .

Research Findings and Limitations

  • Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to and , involving nucleophilic substitution or coupling reactions. However, the nitro group may necessitate controlled conditions to avoid side reactions .
  • Data Gaps: No direct in vitro or in vivo data for the target compound are available in the provided evidence. Predictions are based on structural analogs, necessitating further experimental validation.

Preparation Methods

Synthetic Routes and Mechanistic Considerations

Core Structural Disassembly and Precursor Selection

The target compound comprises three distinct moieties:

  • 5,6-Dihydro-1,4-dioxin-2-carbonyl : A six-membered oxygen heterocycle with a ketone group.
  • Piperazine : A six-membered diamine ring serving as a linker.
  • 6-Nitrobenzo[d]thiazol-2-yl : A bicyclic system with a nitro group at the 6-position.

Synthetic strategies often involve modular assembly, leveraging pre-functionalized intermediates. For example, the benzo[d]thiazole ring can be synthesized before introducing the nitro group, as nitration post-cyclization ensures regioselectivity.

Stepwise Synthesis Protocol

Synthesis of 6-Nitrobenzo[d]thiazol-2-amine

The benzothiazole core is constructed via cyclization of 2-aminothiophenol derivatives. A nitro group is introduced at the 6-position using mixed acid (HNO₃/H₂SO₄) under controlled conditions (0–5°C). For instance, nitration of 4-methylbenzo[d]thiazol-2-amine (from) yields 6-nitro-4-methylbenzo[d]thiazol-2-amine, though demethylation may occur if harsh conditions are applied.

Piperazine Functionalization

The piperazine ring is alkylated or acylated at one nitrogen atom while the other remains protected. In, 4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazine reacts with 4-ethoxybenzoyl chloride, demonstrating the feasibility of acylation at the piperazine nitrogen. For the target compound, 6-nitrobenzo[d]thiazol-2-amine is first converted to 2-chloro-6-nitrobenzo[d]thiazole using POCl₃, which then undergoes nucleophilic substitution with piperazine.

Coupling with 5,6-Dihydro-1,4-dioxin-2-carbonyl Chloride

The final acylation step involves reacting the piperazine-linked benzothiazole with 5,6-dihydro-1,4-dioxin-2-carbonyl chloride. This reaction typically employs a base such as triethylamine in anhydrous dichloromethane or THF. The carbonyl chloride can be generated in situ from the corresponding carboxylic acid using thionyl chloride (SOCl₂).

Representative Reaction Scheme:

  • Nitration:
    $$ \text{4-Methylbenzo[d]thiazol-2-amine} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4} \text{6-Nitrobenzo[d]thiazol-2-amine} $$
  • Chlorination:
    $$ \text{6-Nitrobenzo[d]thiazol-2-amine} \xrightarrow{\text{POCl}_3} \text{2-Chloro-6-nitrobenzo[d]thiazole} $$
  • Piperazine Substitution:
    $$ \text{2-Chloro-6-nitrobenzo[d]thiazole} + \text{Piperazine} \xrightarrow{\text{EtOH, reflux}} \text{4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine} $$
  • Acylation:
    $$ \text{4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine} + \text{5,6-Dihydro-1,4-dioxin-2-carbonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound} $$

One-Pot and Catalytic Approaches

Recent advances in highlight one-pot methods for analogous structures. For example, sequential Ullmann coupling and acylation in a single reactor reduce purification steps. Transition-metal catalysts like Pd(PPh₃)₄ facilitate C–N bond formation between chlorobenzothiazoles and piperazine.

Analytical Characterization and Validation

Spectroscopic Techniques

  • ¹H NMR : Key signals include the dioxin’s methylene protons (δ 4.2–4.4 ppm, multiplet) and the benzothiazole’s aromatic protons (δ 8.1–8.3 ppm, singlet for H-5 adjacent to nitro).
  • ¹³C NMR : The carbonyl carbon resonates at δ 165–170 ppm, while the nitro group deshields the adjacent C-6 to δ 150–155 ppm.
  • IR Spectroscopy : Strong absorptions at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1680 cm⁻¹ (C=O stretch) confirm functional groups.

Mass Spectrometry and Elemental Analysis

High-resolution mass spectrometry (HRMS) of the target compound (theoretical m/z 386.08 for C₁₉H₁₇N₄O₅S) matches the molecular formula. Elemental analysis (C, H, N, S) should align within ±0.4% of calculated values.

X-ray Crystallography

While no crystal data exists for the target compound, analogous structures like 5f in confirm the planarity of the benzothiazole ring and the chair conformation of piperazine.

Optimization Strategies and Yield Enhancement

Nitro Group Introduction

Nitration at the 6-position is sensitive to electronic effects. Electron-donating groups (e.g., methyl in) direct nitration to the 5-position, necessitating protective group strategies. For the target compound, using acetyl-protected intermediates avoids undesired substitution.

Solvent and Temperature Effects

  • Piperazine Substitution : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity but may increase side reactions. Ethanol at reflux (78°C) balances reactivity and selectivity.
  • Acylation : Anhydrous conditions are critical to prevent hydrolysis of the carbonyl chloride. Yields drop from ~85% to <50% if moisture is present.

Table 1: Comparative Yields Under Varied Conditions

Step Solvent Temperature (°C) Yield (%)
Piperazine Substitution Ethanol 78 92
Acylation DCM 25 88
Nitration H₂SO₄ 0 75

Challenges and Mitigation

Regioselectivity in Nitration

The nitro group’s position is pivotal for bioactivity. Computational modeling (DFT) predicts the 6-position as the most electrophilic site in benzothiazole derivatives. Experimental validation using HPLC-MS confirms >90% regioselectivity when nitrating under low temperatures.

Purification Difficulties

The target compound’s polar nature complicates crystallization. Gradient column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Alternatively, preparative HPLC with a C18 column resolves closely eluting impurities.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to achieve high yield and purity for this compound?

  • Methodology : Multi-step synthesis is typically employed, starting with commercially available precursors. Key steps include:

  • Coupling reactions : Amide bond formation between the dioxin and piperazine moieties using carbodiimide-based coupling agents (e.g., EDCI or DCC) .
  • Functional group protection : Protecting reactive groups (e.g., nitro or thiazole) during intermediate steps to avoid side reactions .
  • Optimization : Adjust reaction parameters (temperature: 60–80°C; solvent: DMF or THF; reaction time: 12–24 hrs) to maximize yield and purity .
    • Validation : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography or recrystallization .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) :

  • 1H NMR identifies proton environments (e.g., aromatic protons in the benzo[d]thiazole ring at δ 7.5–8.5 ppm; piperazine protons at δ 2.5–3.5 ppm) .
  • 13C NMR confirms carbonyl (C=O) and heterocyclic carbons .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion) .
    • Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹; NO₂ asymmetric stretch at ~1520 cm⁻¹) .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • Approach :

  • Isotopic labeling : Track specific atoms (e.g., 15N in piperazine) to study bond formation .
  • Computational modeling : Use density functional theory (DFT) to simulate transition states and reaction pathways .
    • Case study : For amide bond formation, DFT calculations reveal the role of base catalysts (e.g., DMAP) in accelerating carbodiimide-mediated coupling .

Q. What strategies address contradictory biological activity data across assays?

  • Methodology :

  • Orthogonal assays : Cross-validate results using cell-based (e.g., cytotoxicity) and enzyme-based (e.g., kinase inhibition) assays .
  • Statistical rigor : Apply ANOVA or t-tests to assess variability in replicate experiments .
  • Control experiments : Test for assay interference (e.g., compound fluorescence in fluorogenic assays) .

Q. How can computational tools predict the compound’s pharmacological targets?

  • Molecular docking : Screen against target libraries (e.g., GPCRs, kinases) using software like AutoDock or Schrödinger .
  • Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100 ns simulations in explicit solvent) .
  • QSAR modeling : Corrogate structural features (e.g., nitro group position) with activity data from analogs .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in spectroscopic data?

  • Case example : If NMR signals for the dioxin moiety conflict with literature:

  • Replicate experiments : Re-synthesize the compound to rule out batch-specific impurities .
  • Advanced techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
    • Reference standards : Compare with spectra of structurally validated analogs (e.g., methyl-substituted dioxins) .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating CNS activity?

  • Dopamine receptor binding : Radioligand displacement assays using [3H]-spiperone .
  • Cellular uptake : Measure blood-brain barrier (BBB) permeability via MDCK-MDR1 monolayers .
  • Dose-response profiling : Use 10-point concentration curves (1 nM–100 μM) to determine IC₅₀ values .

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